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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK-1004723 is a novel and potent dual-acting antagonist of the histamine H1 and H3
receptors.[1][2] Developed for the potential treatment of allergic rhinitis, it exhibits high-affinity
binding to both receptors and a long duration of action. This document provides a detailed
overview of the pharmacological properties of GSK-1004723, including its binding affinity,
functional activity, selectivity, and in vivo efficacy. The experimental protocols for the key
studies are detailed, and the relevant signaling pathways and experimental workflows are
visualized to provide a comprehensive technical guide for researchers, scientists, and drug
development professionals.

Introduction

Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergen
exposure, leading to symptoms such as sneezing, rhinorrhea, and nasal congestion. Histamine
Is a key mediator in the pathophysiology of allergic rhinitis, exerting its effects through four G-
protein coupled receptor subtypes (H1, H2, H3, and H4). The histamine H1 receptor is a well-
established target for antihistamines, which alleviate many of the acute symptoms of allergic
rhinitis. The histamine H3 receptor functions primarily as a presynaptic autoreceptor in the
central and peripheral nervous systems, regulating the release of histamine and other
neurotransmitters. Antagonism of the H3 receptor has been proposed to have beneficial effects
on nasal congestion.
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GSK-1004723 is a phthalazinone-class compound that acts as a potent antagonist at both the
H1 and H3 receptors.[3] This dual antagonism represents a potential novel therapeutic
approach for allergic rhinitis, addressing a broader range of symptoms than H1 antagonism
alone.[2][4]

Chemical Properties

Property Value

(R)-2-((1-(4-(4-(3-(azepan-1-
yl)propoxy)phenyl)butyl)pyrrolidin-2-
yl)methyl)-4-(4-chlorobenzyl)phthalazin-1(2H)-

Chemical Name

one[4]
Molecular Formula C39H49CIN402[1][2]
Molecular Weight 641.29 g/mol [1]
CAS Number 955359-72-5[1][2]

In Vitro Pharmacology
Receptor Binding Affinity

GSK-1004723 demonstrates high-affinity, competitive binding to human recombinant H1 and
H3 receptors.[1]

Receptor Radioligand pKi Ki (nM)
Human H1 [B8H]-Mepyramine 10.2[1][2] 0.063
Human H3 [3H]-GSK 189254 10.6[1][2] 0.025

pKi is the negative logarithm of the inhibition constant (Ki). Data from Slack et al., 2011.

Receptor Selectivity

GSK-1004723 is highly selective for H1 and H3 receptors over the H2 and H4 receptor
subtypes.[1]
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. Selectivity Selectivity
Receptor Assay pIC50 / pKi
Fold (vs. H1) Fold (vs. H3)
Histamine-
Human H2 evoked cCAMP <5 > 15,000 > 15,000
production

[3H]-Histamine
Human H4 o <5 > 15,000 > 15,000
binding

Data from Slack et al., 2011.

Functional Activity

GSK-1004723 acts as a potent antagonist at both H1 and H3 receptors, inhibiting their
respective signaling pathways.

Receptor Assay pA2 |/ pIC50

Histamine-induced intracellular
Human H1 o
Ca2+ mobilization

Histamine-induced
Human H3 o 8.29[1]
[35S]GTPyS binding

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold
shift to the right in an agonist's concentration-response curve. Data from Slack et al., 2011.

Dissociation Kinetics

GSK-1004723 exhibits slow dissociation from both H1 and H3 receptors, contributing to its long
duration of action.[1][2]

Receptor Half-life of Dissociation (t1/2)
Human H1 1.2 hours[1][2]
Human H3 1.5 hours[1][2]
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Data from Slack et al., 2011.

In Vivo Pharmacology

In a guinea pig model of allergic rhinitis, intranasally administered GSK-1004723 demonstrated
a long-lasting antagonism of histamine-induced nasal congestion.[2] Doses of 0.1 and 1
mg-mL-1 antagonized the response for up to 72 hours.[2]

Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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